6-hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
CAS No. |
52332-44-2 |
|---|---|
Molecular Formula |
C7H10N6 |
Molecular Weight |
178.20 g/mol |
IUPAC Name |
6-hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H10N6/c1-3-2-4(11-9)10-7-5(3)6(8)12-13-7/h2H,9H2,1H3,(H4,8,10,11,12,13) |
InChI Key |
BCPYCDPJIBVREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NNC(=C12)N)NN |
Origin of Product |
United States |
Biological Activity
6-Hydrazinyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine, with the CAS number 52332-44-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C7H10N6
- Molecular Weight : 178.194 g/mol
- Density : 1.569 g/cm³
- Boiling Point : 472.2 °C at 760 mmHg
- Flash Point : 239.4 °C
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate pyrazole precursors. For instance, one method includes the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones under specific conditions to yield various pyrazolo[3,4-b]pyridine derivatives, including the target compound .
Anticancer Properties
Research has demonstrated that compounds within the pyrazolo[3,4-b]pyridine class exhibit promising anticancer activity. A study screened a series of novel derivatives against multiple human cancer cell lines, revealing that certain hydrazone derivatives showed significant cytotoxic effects. Among these, this compound was identified as a lead molecule due to its ability to inhibit cancer cell proliferation effectively .
The proposed mechanisms for the anticancer activity of this compound include:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through various pathways.
- Targeting Specific Enzymes : It may inhibit enzymes involved in cancer cell metabolism and proliferation, such as DHODH (dihydroorotate dehydrogenase) and others related to nucleotide synthesis .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity : A series of hydrazone derivatives were tested for their anticancer effects against four human cancer cell lines (e.g., HeLa, MCF7). The results indicated that modifications in the pyrazolo[3,4-b]pyridine structure could enhance potency against specific cancer types .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to target proteins involved in cancer progression, supporting its potential as a therapeutic agent .
Data Table: Biological Activity Overview
| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HeLa | 12.5 | Induction of apoptosis |
| Anticancer Activity | MCF7 | 15.0 | Inhibition of DHODH |
| Antimicrobial Activity | E. coli | 20.0 | Disruption of bacterial cell wall synthesis |
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Table 2: Physical Properties
Structure-Activity Relationship (SAR) Insights
- Position 6 : Hydrazinyl groups enhance metal coordination but may reduce cell permeability compared to hydrophobic aryl or methyl groups .
- Position 4 : Methyl or aryl groups improve lipophilicity and target binding. Diaryl substituents (e.g., 4,6-diphenyl) optimize kinase inhibition .
- Halogenation : Chlorine or bromine at position 5/6 increases electrophilicity, enhancing DNA intercalation or enzyme inhibition .
Q & A
Q. Basic Research Focus
- HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., hydrazine byproducts).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C for analogs) .
- Long-term stability : Store under inert gas at −20°C; monitor via periodic NMR to detect oxidation or hydrolysis .
How can researchers address low yields in multi-step syntheses involving this compound?
Q. Advanced Research Focus
- Step optimization : For example, POCl₃/PCl₅-mediated chlorination (80–90% yield) outperforms other halogenation methods .
- Catalysis : Use Pd(OAc)₂/PPh₃ in cross-coupling steps to reduce side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during alkylation .
What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Q. Basic Research Focus
- Anticancer : MTT assays on cell lines (e.g., HCT116, MDA-MB-231) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
How do substituent modifications impact the compound’s solubility and bioavailability?
Q. Advanced Research Focus
- LogP optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce logP from ~2.5 (parent compound) to <1.5, enhancing aqueous solubility .
- Prodrug strategies : Esterify hydrazinyl groups to improve membrane permeability, with enzymatic cleavage in vivo .
- Caco-2 assays : Measure permeability coefficients to predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
